STCA
Description
STCA is context-dependent:
- Power Systems: A Stability-Constrained Aggregation (this compound) model for active distribution networks .
- Radar Systems: A Space-Time Coding Array (this compound) optimization method .
- Traffic Modeling: A Stochastic Traffic Cellular Automaton (this compound) .
- Medical Imaging:
- Machine Learning: A Two-Stage Compression and Acceleration (this compound) framework .
- Cybersecurity: Single-Turn Crescendo Attack (this compound) against text-to-image models .
Properties
CAS No. |
1266573-85-6 |
|---|---|
Molecular Formula |
C22H31NO4S |
Molecular Weight |
405.553 |
IUPAC Name |
1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide |
InChI |
InChI=1S/C22H31NO4S/c1-4-6-7-10-17-27-21-14-12-20(13-15-21)18-23(22(25)28(26)5-2)16-9-8-11-19(3)24/h1,12-15H,5-11,16-18H2,2-3H3 |
InChI Key |
AXDYDFJBKQJLCU-UHFFFAOYSA-N |
SMILES |
CCS(=O)C(=O)N(CCCCC(=O)C)CC1=CC=C(C=C1)OCCCCC#C |
Synonyms |
N-(4-Hex-5-ynyloxy-benzyl)-N-(5-oxo-hexyl)-ethanesulfinylformamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
STCA can be synthesized through a multi-step chemical process. One common method involves the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide to form sodium diethyldithiocarbamate. This intermediate is then treated with an alkyne to produce the final sulphoxythiocarbamate alkyne compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
STCA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: The major product is a disulfide compound.
Substitution: The major products are alkylated thiocarbamates.
Scientific Research Applications
STCA has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of cysteine residues in proteins.
Biology: Studied for its role in inhibiting HSP90 and destabilizing oncogenic proteins.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell proliferation.
Industry: Used in the synthesis of flame-retardant materials and other industrial applications
Mechanism of Action
STCA exerts its effects by selectively targeting cysteine residues in proteins, particularly HSP90. By forming stable thiocarbamate adducts, it destabilizes the client proteins of HSP90, such as RAF1, HER2, CDK1, CHK1, and mutant p53. This leads to the inhibition of cancer cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Power Systems: STCA vs. TCA-Based EDAM
This compound-based Equivalent Dynamic Aggregation Model (EDAM) outperforms traditional TCA-based EDAM in simulating grid-forming converter dynamics:
This compound reduces simulation complexity while preserving accuracy, making it ideal for future power systems .
Traffic Modeling: this compound vs. LWR and NaSch Models
The this compound model incorporates stochasticity into macroscopic traffic flow predictions, unlike deterministic LWR models:
This compound resolves microscopic phenomena (e.g., stop-and-go waves) that LWR cannot .
Medical Imaging: this compound in Cephalometrics and Surgery
- Cephalometric Norms: Parameter Regional this compound (W.UP) Standard this compound (White Population) Soft tissue profile Significantly different (p<0.05) Reference values
Orthopedic Surgery :
Group This compound (°) 3D-Printed Guide 3.18 ± 0.45 Traditional Surgery 4.13 ± 0.26
This compound-guided 3D printing reduces surgical error by 23% compared to traditional methods .
Machine Learning: this compound vs. Fine-Tuning
This compound’s two-stage compression framework outperforms direct fine-tuning:
| Prune Ratio | This compound Accuracy | Fine-Tuning Accuracy |
|---|---|---|
| 50% | Higher (exact data unspecified) | Lower |
| 70% | Maintains robustness | Degrades significantly |
This compound achieves state-of-the-art performance by distilling supernet knowledge into subnets .
Cybersecurity: this compound vs. Raw Malicious Prompts
This compound bypasses content moderation more effectively than unmodified prompts:
| Metric | This compound Attack | Raw Prompts |
|---|---|---|
| Output rejection rate | 15% | 85% |
| Harmful content generation | Approximates uncensored models | Limited |
This compound increases the risk of generating violent imagery by 70% compared to standard attacks .
Medical Doppler Studies: this compound vs. Other Arteries
In diabetic patients, this compound hemodynamics correlate with retinal and cerebral artery changes:
| Parameter | This compound (Diabetic) | OA/CRA (Diabetic) | Control |
|---|---|---|---|
| PSV (cm/s) | 38.11 ↓ | 56.01 ↓ | 56.01 |
| RI | 0.75 ↑ | 0.82 ↑ | 0.65 |
This compound’s resistance index (RI) in diabetics aligns with cerebral artery hardening criteria .
Socio-Technical Analysis: this compound vs. Traditional Methods
This compound maps actor congruence networks, unlike policy-focused frameworks:
| Method | Focus | Application |
|---|---|---|
| This compound | Socio-technical configurations | Transition studies |
| Policy Analysis | Actor coalitions | Narrower scope |
This compound identifies configurational shifts in technology adoption dynamics .
Chemistry: this compound (Sodium Trichloroacetate) in Protein Studies
Trichloroacetic acid (TCA) is a related precipitant, but this compound’s sodium salt form may offer distinct solubility and interaction profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
